1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid
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Description
Synthesis Analysis
Synthesis of quinolinyl derivatives and cyclopropaneacetic acid involves multiple steps, including cyclization and cyclopropanation processes. The regioselective synthesis of quinolin-8-ols from ketone oximes through cyclization emphasizes the precision required in forming specific quinoline derivatives (Uchiyama et al., 1998). Additionally, a novel cyclopropanation process highlights the methodological advancements in synthesizing cyclopropane derivatives (Szakonyi et al., 2002).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives reveals key insights into their conformation and potential reactivity. The structural analysis of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid, for example, highlights the significance of the cyclopropane moiety in determining the overall molecule's shape and properties (Abele et al., 1999).
Chemical Reactions and Properties
Cyclopropanation reactions are central to modifying the chemical structure of quinoline derivatives, impacting their chemical properties significantly. The synthesis of 1,1-cyclopropane aminoketones and their conversion into 2-benzoyl quinolines demonstrates the versatility of cyclopropane derivatives in chemical synthesis (Mao et al., 2012).
Scientific Research Applications
Synthesis and Characterization
Research has elucidated the synthesis and characterization of Montelukast and its impurities. One study detailed the identification, synthesis, and isolation of potential impurities of Montelukast sodium, where impurities were characterized using high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and spectral data (IR, 1H NMR, 13C NMR, and MS) (Saravanan et al., 2008). This work underscores the complexity of Montelukast's synthesis process and the importance of identifying and understanding its impurities for pharmaceutical quality assurance.
Analytical Methods Development
Analytical methods have been developed to quantify Montelukast in pharmaceutical preparations, ensuring the consistency and efficacy of the drug in its marketed forms. A study presented an HPTLC (High-Performance Thin-Layer Chromatography) method for the determination of Montelukast sodium in bulk drug and in pharmaceutical preparations, highlighting a reliable and reproducible method for the drug's analysis (Sane et al., 2004). Another research initiative focused on the in vitro comparative forced degradation study of different brands of Montelukast sodium, using UV spectrophotometry to assess the stability of the molecule under various stress conditions, ensuring the drug's quality over its shelf life (Jakaria et al., 2015).
properties
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[4-hydroxy-2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO4S/c1-34(2,41)30-20-29(38)14-9-24(30)10-15-32(42-22-35(16-17-35)21-33(39)40)26-5-3-4-23(18-26)6-12-28-13-8-25-7-11-27(36)19-31(25)37-28/h3-9,11-14,18-20,32,38,41H,10,15-17,21-22H2,1-2H3,(H,39,40)/b12-6+/t32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCJSWWLSUSPOP-OZBDQGCQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)O)CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=C(C=CC(=C1)O)CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid | |
CAS RN |
200804-28-0 |
Source
|
Record name | 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200804280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((((1R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-(4-HYDROXY-2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1WK0EP5ZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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